molecular formula C12H9ClN2O4 B4942895 {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid

{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid

Cat. No. B4942895
M. Wt: 280.66 g/mol
InChI Key: QGPWQBNNQIAAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid, also known as cloxiquine, is a synthetic compound that belongs to the class of quinoline carboxylic acids. It has been widely studied for its potential applications in the field of scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid is not fully understood, but it is believed to work by inhibiting the synthesis of DNA and RNA in bacteria, fungi, and viruses. This leads to the death of the microorganisms and prevents them from replicating.
Biochemical and Physiological Effects
Cloxiquine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid has been found to have antiviral activity against herpes simplex virus type 1 and type 2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid is its potential toxicity to human cells, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid. One area of interest is the development of new drugs based on the chemical structure of {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid. Another area of interest is the study of the mechanism of action of {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid, which could lead to the development of new antimicrobial agents. Additionally, research could be focused on the potential use of {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid in the treatment of viral infections.

Synthesis Methods

The synthesis of {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid involves the reaction of 4-chlorobenzoic acid with ethyl chloroformate to form 4-chlorobenzoyl chloride. This intermediate product is then reacted with glycine ethyl ester to form {2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid.

Scientific Research Applications

Cloxiquine has been studied extensively for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[2-[(4-chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPWQBNNQIAAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CO2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(4-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid

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